Setomimycin
Overview
Description
Setomimycin is a rare tetrahydroanthracene antibiotic that was first isolated from the bacterium Streptomyces pseudovenezuela. This compound has garnered attention for its potential therapeutic applications, particularly in the context of the COVID-19 pandemic. This compound exhibits antibacterial, antitumor, anti-inflammatory, and antioxidant properties .
Mechanism of Action
Target of Action
Setomimycin is a rare tetrahydroanthracene antibiotic . The primary target of this compound is the SARS-CoV-2 main protease (Mpro) . This enzyme plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with its target, the Mpro enzyme, by binding to the Glu166 residue . This interaction prevents the dimerization of the SARS-CoV-2 Mpro monomer . By inhibiting the dimerization process, this compound disrupts the function of the Mpro enzyme, thereby inhibiting the replication of the SARS-CoV-2 virus .
Biochemical Pathways
It is known that the compound’s action on the mpro enzyme disrupts the life cycle of the sars-cov-2 virus
Result of Action
The result of this compound’s action is the inhibition of the SARS-CoV-2 virus replication . By binding to the Mpro enzyme and preventing its dimerization, this compound disrupts the life cycle of the virus . Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant properties .
Action Environment
The production and efficacy of this compound can be influenced by various environmental factors. For instance, the production of this compound by Streptomyces sp. strain RA-WS2 can be optimized by adjusting parameters such as the carbon source, nitrogen source, air, and agitation . These factors can significantly influence the yield of this compound, thereby affecting its availability for therapeutic use .
Biochemical Analysis
Biochemical Properties
Setomimycin has been shown to inhibit the SARS-CoV-2 Mpro enzyme with an IC50 value of 12.02 µM This suggests that this compound interacts with this enzyme, potentially affecting its function
Cellular Effects
This compound has demonstrated antiproliferative activity in various cell lines, including A549, HOP-92, Panc-1, and MiaPaca-2 cells . It has also been shown to decrease the protein expression of p-MEK, p-ERK, Bcl-2, and increase the expression of Par-4 in a dose-dependent manner . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been found to target the Glu166 residue of the SARS-CoV-2 Mpro enzyme, preventing the dimerization of the SARS-CoV-2 Mpro monomer . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition.
Dosage Effects in Animal Models
While this compound has shown antitumor activity in mice , detailed studies on how the effects of this compound vary with different dosages in animal models are currently lacking and need to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: Setomimycin is typically isolated from the bacterium Streptomyces sp. strain RA-WS2, which is found in the NW Himalayan region. The isolation process involves fermentation and microbial biotechnology techniques . The optimal conditions for the production of this compound include the use of glycerol and soybean meal as substrates, along with specific agitation and aeration parameters .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Taguchi method is often employed to optimize the process variables, ensuring maximum yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Setomimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions include modified derivatives of this compound with enhanced antibacterial and antitumor activities .
Scientific Research Applications
Setomimycin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tetrahydroanthracene derivatives.
Biology: Investigated for its antibacterial and antitumor properties.
Industry: Utilized in the development of new antibiotics and anti-inflammatory agents.
Comparison with Similar Compounds
Setomimycin is unique among tetrahydroanthracene antibiotics due to its broad spectrum of biological activities. Similar compounds include:
Tambromycin: Another antibiotic produced by Streptomyces species, known for its antibacterial properties.
Linearmycin: An antibiotic with a similar structure, exhibiting antimicrobial activity.
Compared to these compounds, this compound stands out for its potential application in treating COVID-19 and its combined antibacterial, antitumor, anti-inflammatory, and antioxidant properties .
Properties
IUPAC Name |
4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEJOJJMQZEKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989284 | |
Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69431-87-4, 72484-73-2 | |
Record name | Setomimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antibiotic AM 2947 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Setomimycin?
A1: this compound is a weakly acidic antibiotic first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947. [] It belongs to a class of compounds called bianthracenes, characterized by their unique structure consisting of two anthracene units joined together. This compound exhibits activity against Gram-positive bacteria, including Mycobacteria, and also demonstrates antitumor activity against Sarcoma-180 solid tumors in mice. []
Q2: What is the structure of this compound and how was it determined?
A2: this compound has a molecular formula of C34H28O9 and a molecular weight of 580 g/mol. [] Its structure, featuring a 9,9'-bianthryl core, was elucidated using a combination of techniques, including UV spectroscopy (with absorption maxima at 228, 268, and 422 nm), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]
Q3: How does the structure of this compound relate to its biological activity?
A3: While the precise mechanism of action of this compound remains unclear, its bianthracene structure, specifically the atropisomerism arising from restricted rotation around its central bond, is crucial for its biological activity. [] This unique structural feature likely influences its interaction with biological targets, contributing to its antibacterial and antitumor properties. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogues.
Q4: What is known about the biosynthesis of this compound?
A4: this compound biosynthesis originates from a polyketide pathway. [, ] Genomic analysis of Streptomyces aurantiacus JA 4570 identified a putative this compound biosynthetic gene cluster. [] This cluster shows significant similarity to the gene clusters responsible for the biosynthesis of related bianthracenes like Julichromes and Spectomycin B1, suggesting a common evolutionary origin. [, , ] Notably, cytochrome P450 enzymes are thought to play a key role in the dimerization of polyketide monomers, leading to the formation of the characteristic bianthracene scaffold of this compound. []
Q5: Are there any other bacteria besides Streptomyces pseudovenezuelae that produce this compound?
A5: Yes, Streptomyces justiciae strain RA-WS2 has been identified as a novel producer of this compound. [] This finding highlights the potential for discovering new this compound producing strains and optimizing their production capabilities for research and potential applications.
Q6: Has this compound been investigated for its potential against biofilms?
A6: Yes, recent research investigated the synergistic effect of this compound in combination with kanamycin and amikacin on inhibiting biofilm formation in Listeria monocytogenes. [] This study suggests the potential for utilizing this compound in combination therapies to combat bacterial infections, particularly those associated with biofilms, which are often more resistant to conventional treatments.
Q7: Have there been any computational studies on this compound?
A7: Yes, this compound has been explored as a potential molecule targeting COVID-19 using in silico approaches. [, ] Although further research is needed, these computational studies provide valuable insights into the potential therapeutic applications of this compound against viral infections.
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